molecular formula C13H16BrN B1511757 4-bromo-1-pentyl-1H-indole

4-bromo-1-pentyl-1H-indole

Cat. No.: B1511757
M. Wt: 266.18 g/mol
InChI Key: CIAZDHOKIAFODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-pentyl-1H-indole (CAS 912568-78-6) is an organic compound with the molecular formula C13H16BrN and a molecular weight of 266.18 g/mol . This brominated indole derivative features a pentyl chain attached to the nitrogen atom of the indole ring system, which contributes to its high lipophilicity, as indicated by a computed XLogP3 value of 4.4 . The bromine atom at the 4-position makes it a valuable intermediate in various synthetic pathways, including metal-catalyzed cross-coupling reactions, for constructing more complex molecules. Indole derivatives, as a class, are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Research into indole-based compounds has shown potential for antiviral, anti-inflammatory, and anticancer applications, among others . As such, this compound serves as a versatile building block for researchers in drug discovery and the synthesis of novel organic materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

4-bromo-1-pentylindole

InChI

InChI=1S/C13H16BrN/c1-2-3-4-9-15-10-8-11-12(14)6-5-7-13(11)15/h5-8,10H,2-4,9H2,1H3

InChI Key

CIAZDHOKIAFODY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C1C=CC=C2Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 Pentyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-bromo-1-pentyl-1H-indole by mapping the carbon-hydrogen framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. These techniques reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY is crucial for establishing the connectivity within the pentyl chain by showing correlations between adjacent methylene (B1212753) (CH₂) groups. It would also reveal couplings between the aromatic protons on the indole (B1671886) ring (H-5, H-6, and H-7).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. This is vital for connecting different parts of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons of the pentyl group to the C-2 and C-7a carbons of the indole ring, confirming the point of attachment. Correlations from the aromatic protons to neighboring carbons would confirm their positions relative to the bromine atom and the fused ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help to confirm the spatial arrangement of the molecule. For example, it would show correlations between the protons of the N-CH₂ group and the H-7 proton on the indole ring, confirming their proximity.

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Predicted values based on analogous structures; solvent CDCl₃)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY CorrelationsKey NOESY Correlations
2~125.5~7.15 (d)C-3, C-3a, C-7aH-3H-3, H-1'
3~101.8~6.55 (d)C-2, C-3a, C-4H-2H-2
3a~128.0----
4~114.5----
5~124.0~7.20 (dd)C-3a, C-7H-6H-6
6~122.5~7.05 (t)C-4, C-7aH-5, H-7H-5, H-7
7~113.0~7.50 (d)C-3a, C-5H-6H-6, H-1'
7a~137.0----
1' (N-CH₂)~46.5~4.15 (t)C-2, C-7a, C-2'H-2'H-7, H-2'
2' (-CH₂-)~29.0~1.85 (quint)C-1', C-3', C-4'H-1', H-3'H-1', H-3'
3' (-CH₂-)~29.5~1.30 (sext)C-2', C-4', C-5'H-2', H-4'H-2', H-4'
4' (-CH₂-)~22.5~1.25 (sext)C-3', C-5'H-3', H-5'H-3', H-5'
5' (-CH₃)~14.0~0.88 (t)C-3', C-4'H-4'H-4'

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is an absolute method for determining the purity and concentration of a substance without the need for an identical reference standard. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample is dissolved in an appropriate deuterated solvent along with a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the exact purity of the sample can be calculated. This method is highly accurate and reproducible, making it a valuable tool in quality control and reference material certification.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for confirming the molecular weight and elucidating structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule. For this compound, HRMS is used to confirm its molecular formula, C₁₃H₁₆BrN. The presence of the bromine atom is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass
C₁₃H₁₆⁷⁹BrN[M+H]⁺266.0544
C₁₃H₁₆⁸¹BrN[M+2+H]⁺268.0524

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern of this compound is predictable based on the stability of indole rings and common fragmentation mechanisms of N-alkyl chains. tsijournals.comscirp.org

A primary fragmentation pathway would involve the cleavage of the pentyl group. The loss of a butyl radical (•C₄H₉) via alpha-cleavage relative to the indole ring would be a dominant fragmentation, leading to a stable fragment ion. Other fragmentations could involve cleavages within the indole ring itself.

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment StructureLossProduct Ion (m/z)
266.05 / 268.05[C₁₃H₁₇BrN]⁺Butyl radical (•C₄H₉)209.99 / 211.99
266.05 / 268.05[C₁₃H₁₇BrN]⁺Pentyl radical (•C₅H₁₁)195.98 / 197.98
195.98 / 197.98[C₈H₅BrN]⁺Hydrogen Cyanide (HCN)168.97 / 170.97

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. scielo.org.mx These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, exciting vibrational modes such as stretching and bending. This technique is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. It is highly effective for analyzing non-polar bonds and symmetric vibrations, providing a distinct fingerprint of the molecule.

For this compound, both techniques would confirm the presence of the aromatic indole system and the aliphatic pentyl chain.

Table 4: Characteristic FT-IR and Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Indole Ring3100 - 3000 (Medium)3100 - 3000 (Strong)
C-H Stretch (Aliphatic)Pentyl Chain2960 - 2850 (Strong)2960 - 2850 (Strong)
C=C Stretch (Aromatic)Indole Ring1600 - 1450 (Medium-Strong)1600 - 1450 (Strong)
C-N StretchIndole Ring / N-Alkyl1350 - 1250 (Medium)1350 - 1250 (Weak)
C-Br StretchBromo-Aromatic650 - 550 (Strong)650 - 550 (Medium)

X-ray Crystallography for Solid-State Structure Determination

While a definitive crystal structure for this compound has not been reported, analysis of related bromo-substituted indole compounds allows for a reasoned prediction of its solid-state characteristics. For instance, studies on various crystalline indole derivatives reveal common packing motifs and conformational tendencies.

Conformational Analysis and Crystal Packing

The conformation of this compound in the solid state would be determined by a balance of intramolecular steric effects and intermolecular packing forces. The pentyl group, being flexible, can adopt various conformations. It is likely that the pentyl chain would be extended to maximize van der Waals interactions with neighboring molecules, a common feature in the crystal packing of long-chain alkyl-substituted aromatic compounds.

For comparison, the crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile reveals a monoclinic crystal system. While the substituent at the 3-position is different, the underlying bromo-indole core provides a basis for anticipating the types of intermolecular interactions that might be present in the crystal structure of this compound.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (common for organic molecules)

Note: This table is predictive and not based on experimental data for the specific compound.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

The electronic absorption spectrum of this compound is expected to be characteristic of the indole chromophore, with modifications arising from the bromo and pentyl substituents. The UV-Vis spectrum of the parent indole molecule in a non-polar solvent like cyclohexane (B81311) typically displays two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions.

The introduction of a bromine atom at the 4-position is anticipated to cause a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating (via resonance) and electron-withdrawing (via induction) nature of the halogen, which perturbs the π-electron system of the indole ring. Studies on other 4-substituted indoles have demonstrated that the position of substitution significantly influences the electronic transition energies.

Table 2: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

Electronic Transition Predicted λₘₐₓ (nm)
¹Lₐ ~280-295

Note: These values are estimations based on the known effects of halogen substitution on the indole chromophore and are not from direct experimental measurement.

The study of the electronic spectra of a series of substituted indoles has shown that the energy of the absorption maximum can be correlated with the electronic properties of the substituent. nih.govcore.ac.uknih.gov This allows for a degree of predictability in the spectral characteristics of new indole derivatives like this compound.

Theoretical and Computational Investigations of 4 Bromo 1 Pentyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 4-bromo-1-pentyl-1H-indole, DFT calculations offer a detailed picture of its geometry, electron distribution, and chemical reactivity. rsc.org

Optimized Molecular Geometries and Electronic Structure Analysis

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

Parameter Value
C-Br Bond Length ~1.90 Å
N-C (indole ring) Bond Lengths ~1.38 - 1.40 Å
C-C (indole ring) Bond Lengths ~1.37 - 1.45 Å
N-Pentyl Bond Length ~1.47 Å
C-N-C Bond Angle (indole) ~108°

Note: The values in this table are representative and based on typical DFT calculations for similar brominated indole (B1671886) derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For substituted indoles, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. chemrxiv.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -0.9

Note: These energy values are illustrative and represent typical findings from DFT calculations on halogenated indole compounds.

Electrostatic Potential Maps and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the bromine atom and the nitrogen atom in the indole ring are expected to be regions of significant electrostatic potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). tci-thaijo.org

Table 3: Calculated Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Electronegativity (χ) 3.35
Chemical Hardness (η) 2.45

Note: The values are calculated based on the representative HOMO and LUMO energies provided above.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. dntb.gov.ua For this compound, the pentyl chain introduces a degree of conformational flexibility. MD simulations can explore the different possible conformations of this alkyl chain and their relative stabilities, providing a more complete picture of the molecule's structure in a dynamic environment, such as in solution. These simulations can reveal how the molecule might change its shape to interact with other molecules, which is crucial for understanding its behavior in biological systems.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be compared with experimental data for structure verification.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, often based on DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. For this compound, predicted NMR spectra can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Table 4: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Indole Ring Protons 6.5 - 7.5
N-CH2 (Pentyl) ~4.1

Note: These are approximate chemical shift ranges and are highly dependent on the computational method and solvent model used.

Table 5: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-Br ~115
Indole Ring Carbons 100 - 140
N-CH2 (Pentyl) ~47

Note: These are approximate chemical shift ranges and serve as a guide for spectral interpretation.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the "" that adheres to the specific outline requested.

The required research findings and data for the following sections concerning the specific compound This compound are not present in the public domain or published research indexed by the search:

Structure-Activity Relationship (SAR) Modeling (Computational Aspects):There is no available research that presents computational SAR models specifically for this compound.

Pharmacophore Modeling:There is no evidence of any pharmacophore models being developed based on or used to screen for molecules similar to this compound.

While general methodologies for these computational techniques are well-documented for other indole derivatives and various chemical compounds, the specific application and resulting data for this compound are absent from the available literature. Therefore, generating a scientifically accurate article with the requested detailed findings and data tables is not feasible at this time.

Chemical Reactivity and Derivatization of 4 Bromo 1 Pentyl 1h Indole

Reactivity at the Bromine Atom (C-Br Bond Functionalization)

The bromine atom at the 4-position of the indole (B1671886) ring is a key site for molecular elaboration. Its reactivity is characteristic of an aryl bromide, enabling a variety of transformations that replace the bromine with new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of the indole. nih.govresearchgate.net These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form new carbon-carbon bonds, particularly for synthesizing biaryl compounds. acs.orgresearchgate.net The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. rsc.org For 4-bromo-1-pentyl-1H-indole, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-4 position. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles This table is illustrative and based on reactions with analogous bromo-heterocycles.

Coupling Partner (Ar-B(OH)₂) Catalyst Base Solvent Product (at C-4) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Phenyl ~80-95%
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 4-Methoxyphenyl ~85-98%
2-Thienylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene 2-Thienyl ~75-90%
Vinylboronic acid pinacol ester Pd(dppf)Cl₂ Na₂CO₃ DMF Vinyl ~70-88%

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including anilines, alkylamines, and heterocycles, under relatively mild conditions. researchgate.netnih.gov Applying this reaction to this compound enables the synthesis of a diverse range of 4-aminoindole derivatives.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin compound) with an organic halide. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups, and the reaction conditions are generally neutral and mild. researchgate.net A drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org This method could be used to couple this compound with alkyl, vinyl, aryl, or alkynyl stannanes.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. nrochemistry.comresearchgate.net Organozinc compounds are more reactive than their boronic acid or stannane counterparts, which can allow for reactions to proceed under milder conditions or with less reactive substrates. researchgate.netnrochemistry.com However, organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. nrochemistry.com A Negishi coupling would be an effective method for forming C-C bonds at the C-4 position of the indole. acs.org

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. pressbooks.pubscranton.edu These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. pressbooks.pubnih.gov

The indole ring system is inherently electron-rich, and the N-pentyl group is weakly electron-donating. pearson.com Consequently, the benzene (B151609) ring of this compound is not sufficiently electron-deficient to undergo SNAr reactions under standard conditions. mdpi.comresearchgate.net The reaction is generally considered an unfeasible pathway for this substrate without the presence of strong activating groups, which are absent in this molecule. researchgate.netnih.govnih.gov

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate. wikipedia.org This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. wikipedia.orgtcnj.edu The reaction is fast and efficient, converting the C-Br bond into a C-Li bond. msu.edu A similar transformation can be achieved using magnesium to form a Grignard reagent. mdpi.comresearchgate.net

For this compound, this process would generate a 1-pentyl-1H-indol-4-yl-lithium or magnesium species. This highly nucleophilic intermediate can then be "trapped" by reacting it with a wide variety of electrophiles to install new functional groups at the C-4 position.

Table 2: Potential Electrophiles for Trapping Organometallic Intermediates

Electrophile Reagent Example Resulting Functional Group at C-4
Proton source H₂O, CH₃OH Hydrogen (debromination)
Alkyl halides CH₃I, CH₃CH₂Br Alkyl (e.g., Methyl, Ethyl)
Aldehydes/Ketones Formaldehyde, Acetone Hydroxymethyl, 2-Hydroxyprop-2-yl
Carbon dioxide CO₂ (gas or dry ice) Carboxylic acid
Esters Ethyl chloroformate Ester
Amides Dimethylformamide (DMF) Aldehyde (formyl)
Borates Trimethyl borate Boronic acid

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reactivity is highest on the five-membered pyrrole (B145914) ring. pearson.comchim.it

Indole undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. pearson.commasterorganicchemistry.com The most reactive position is C-3, as attack at this site leads to a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. pearson.comyoutube.com

In this compound, the C-4 position is blocked. The N-pentyl group is a weak activating group, while the C-4 bromo group is a deactivating group but directs ortho and para. The combined electronic effects and steric hindrance will influence the regioselectivity of EAS. The most likely positions for electrophilic attack would be C-3, followed by C-2 or positions on the benzene ring (C-6 or C-7), depending on the specific reaction conditions and the nature of the electrophile. nih.govsemanticscholar.org

Common EAS reactions for indoles include:

Vilsmeier-Haack Reaction: (POCl₃, DMF) to introduce a formyl group, typically at C-3.

Mannich Reaction: (CH₂O, R₂NH) to introduce an aminomethyl group at C-3.

Friedel-Crafts Acylation: (Acyl chloride, Lewis acid) to add an acyl group, often at C-3.

Nitration and Halogenation: These reactions often require milder conditions than those used for benzene to avoid polysubstitution or degradation.

While C-3 is the kinetically favored site for electrophilic attack, functionalization at C-2 is also a common and important transformation. nih.gov

C-3 Functionalization: As mentioned, direct electrophilic substitution is the most straightforward way to functionalize the C-3 position. With C-4 already substituted in the target molecule, an electrophile would preferentially add to C-3.

C-2 Functionalization: Accessing the C-2 position often requires specific strategies. One common method is directed ortho-metalation. If the nitrogen atom is protected with a suitable directing group, treatment with a strong base like an alkyllithium can selectively deprotonate the C-2 position. beilstein-journals.org The resulting C-2 lithiated indole can then react with various electrophiles. While the N-pentyl group is not a classical directing group, lithiation of N-alkylindoles often proceeds at the C-2 position due to coordination of the lithium to the nitrogen lone pair. This C-2 lithiated species can then be functionalized in a manner similar to the C-4 lithiated species described in section 5.1.3. nih.gov Recent advances in transition-metal-catalyzed C-H activation also provide pathways for the selective functionalization of the C-2 position. chim.itrsc.org

Oxidative and Reductive Transformations of the Indole Nucleus

The indole core of this compound can undergo both oxidation and reduction, primarily at the electron-rich C2-C3 double bond, to yield synthetically useful derivatives such as oxindoles and indolines.

Oxidative Transformations

The oxidation of the indole nucleus typically targets the pyrrole ring. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of alkenes and can oxidize indoles to various products, including oxindoles. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For this compound, treatment with m-CPBA would likely yield the corresponding 4-bromo-1-pentylindolin-2-one. The reaction proceeds through an initial oxidation of the C2-C3 double bond. The bromo-substituent on the benzene ring is generally stable under these conditions. Enzymatic methods have also been developed for the selective oxidation of indole derivatives. For instance, a vanadium haloperoxidase has been used for the decarboxylative bromooxidation of 3-carboxyindoles to produce 3-bromooxindoles, demonstrating the potential for biocatalytic approaches in indole oxidation. chemrxiv.orgresearchgate.net

Reductive Transformations

The reduction of the indole nucleus in this compound to the corresponding indoline (B122111) (4-bromo-1-pentylindoline) can be achieved using various reducing agents. A common method involves the use of sodium borohydride (NaBH₄) in acidic media, such as acetic acid or trifluoroacetic acid. mdma.chresearchgate.net The reaction mechanism involves the protonation of the indole at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent. This method is generally efficient for converting indoles to indolines. mdma.ch Another effective reagent system is sodium borohydride combined with aluminium chloride in pyridine, which has been shown to reduce various alkylindoles. jst.go.jp These reduction conditions are typically chemoselective, leaving the C-Br bond and the N-pentyl group intact.

Transformation Reagent(s) Product Type
Oxidationmeta-chloroperoxybenzoic acid (m-CPBA)Oxindole
ReductionSodium Borohydride (NaBH₄) / Acetic AcidIndoline
ReductionSodium Borohydride (NaBH₄) / AlCl₃ / PyridineIndoline

Functionalization at the Pentyl Chain

The N-pentyl chain offers a secondary site for modification, allowing for the introduction of new functional groups or the extension of the carbon skeleton away from the indole core.

Terminal Functional Group Interconversions

Functionalizing the unactivated sp³ C-H bonds of the pentyl chain typically requires an initial activation step, most commonly a free-radical halogenation. wikipedia.orgmasterorganicchemistry.com This process can introduce a halogen, such as bromine, at the terminal (ω) or penultimate (ω-1) position of the pentyl group under UV irradiation. youtube.comchadsprep.com

Once a terminal halide like 4-bromo-1-(5-bromopentyl)-1H-indole is formed, it can be converted into a variety of other functional groups through standard nucleophilic substitution or elimination reactions.

Table of Potential Terminal Functional Group Interconversions:

Initial Product Reagent(s) Final Functional Group Product Class
Terminal BromideNaOH (aq)-OHPrimary Alcohol
Terminal BromideNaCN-CNNitrile
Terminal BromideNaN₃-N₃Azide
Terminal AlcoholPCC / CH₂Cl₂-CHOAldehyde
Terminal AlcoholKMnO₄ or CrO₃-COOHCarboxylic Acid

Chain Elongation and Branched Derivatives

Further derivatization of the pentyl chain can be achieved by forming an organometallic intermediate from the terminally halogenated compound. The conversion of the terminal alkyl bromide to a Grignard reagent (R-MgBr) provides a powerful nucleophile for creating new carbon-carbon bonds. leah4sci.combyjus.commasterorganicchemistry.commasterorganicchemistry.com

This Grignard reagent can react with various electrophiles to achieve chain elongation or to introduce branching.

Examples of Chain Elongation and Branching Reactions:

Grignard Reagent Reacts With Resulting Structure Description
Formaldehyde (CH₂O), then H₃O⁺Adds a -CH₂OH groupChain elongation by one carbon
Carbon Dioxide (CO₂), then H₃O⁺Adds a -COOH groupChain elongation with a carboxyl terminus
Acetone ((CH₃)₂CO), then H₃O⁺Adds a -C(OH)(CH₃)₂ groupIntroduction of a branched tertiary alcohol
Ethylene Oxide, then H₃O⁺Adds a -CH₂CH₂OH groupChain elongation by two carbons

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. Indole derivatives are excellent substrates for MCRs, typically reacting as nucleophiles at the C3 position. This compound can serve as the indole component in various MCRs. The N-pentyl group enhances solubility in organic solvents, while the C4-bromo substituent can influence the electronic properties of the ring and serve as a handle for later transformations.

For instance, in a Mannich-type MCR, this compound could react with an aldehyde (e.g., formaldehyde) and a secondary amine (e.g., dimethylamine) to produce a gramine derivative, 4-bromo-3-((dimethylamino)methyl)-1-pentyl-1H-indole. This reaction introduces a versatile aminoalkyl group at the C3 position, which is a valuable precursor for further synthetic manipulations.

Synthesis of Complex Indole Architectures and Scaffolds

The presence of the bromine atom at the C4 position makes this compound a valuable building block for the construction of more elaborate molecular structures, particularly through palladium-catalyzed cross-coupling reactions. chemimpex.com

Building Blocks for Natural Product Synthesis

The C4-Br bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, a key strategy in the synthesis of natural products and their analogues. nih.gov Bromoindoles are recognized as important intermediates in the synthesis of bioactive compounds, including ergot alkaloids and other complex indole-containing molecules. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with a boronic acid or ester, enabling the introduction of a wide range of aryl or vinyl substituents at the 4-position. This is one of the most robust methods for constructing biaryl linkages. acs.orgnih.govnih.govrsc.org

Heck-Mizoroki Reaction: This reaction forms a C-C bond between the bromoindole and an alkene, yielding a 4-alkenyl-substituted indole. researchgate.netmdpi.comorganic-chemistry.orgwikipedia.org This is a powerful tool for elaborating the indole core with unsaturated side chains.

Precursors for Advanced Organic Materials

The functionalization of indole scaffolds, such as in this compound, presents a versatile platform for the development of novel organic materials with tailored electronic and photophysical properties. The strategic introduction of a bromo-substituent at the C4-position of the indole ring, combined with an N-pentyl chain, offers a synthetically accessible building block for creating more complex conjugated systems. These systems are of significant interest for applications in various advanced organic material technologies.

The N-pentyl group serves to enhance the solubility of the resulting materials in common organic solvents. This improved processability is a critical factor for the fabrication of thin-film devices, which are central to many organic electronic applications. The bromine atom at the C4-position acts as a reactive handle, enabling a variety of cross-coupling reactions to extend the π-conjugated system of the indole core. This derivatization is key to tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates their performance in electronic devices.

Research into indole-containing polymers has demonstrated their potential as organic semiconductors. While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, the broader class of polyindoles and their derivatives have been investigated for their electrical and optical properties. The polymerization of indole monomers can lead to materials with extended π-conjugation along the polymer backbone, facilitating charge transport. The electrical conductivity and other electronic properties of these polymers can be modulated by the nature of the substituents on the indole ring and the polymerization method employed.

For instance, the synthesis of conjugated polymers often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where the bromo-substituent on the indole ring can be coupled with a variety of organoboron or organotin reagents. This allows for the incorporation of other aromatic or heteroaromatic units, leading to the formation of donor-acceptor (D-A) type copolymers. Such copolymers are particularly relevant for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where the electronic properties can be finely tuned by the choice of the donor and acceptor moieties.

Exploration of Biological Activities and Mechanistic Studies in Vitro and Preclinical Focus

Receptor Binding Studies (e.g., Cannabinoid Receptors CB1, CB2)

There is no available scientific literature detailing the receptor binding profile of 4-bromo-1-pentyl-1H-indole at cannabinoid receptors CB1 and CB2, or any other receptor types.

Affinity and Selectivity Profiling

No studies were found that report the binding affinity (typically measured as Ki values) of this compound for CB1 or CB2 receptors. Consequently, its selectivity profile for these or any other receptors remains uncharacterized.

Agonist/Antagonist Properties (in vitro)

In the absence of receptor binding data, the functional activity of this compound as a potential agonist or antagonist at cannabinoid receptors or other cellular receptors has not been determined. In vitro functional assays are necessary to ascertain these properties.

Enzyme Inhibition Assays and Target Identification

No research has been published that investigates the ability of this compound to inhibit the activity of any specific enzymes. Therefore, there are no identified enzymatic targets for this compound.

Cellular Pathway Modulation Studies (in vitro, cell-based)

There is a lack of published in vitro studies using cell-based assays to explore the effects of this compound on cellular pathways.

Antiproliferative Activity against Cancer Cell Lines (in vitro)

No data is available from in vitro studies that have assessed the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. Such studies would typically provide IC50 values to quantify the compound's potency.

Antimicrobial Activity (in vitro)

There are no published reports on the in vitro antimicrobial activity of this compound against any bacterial or fungal strains. Minimum Inhibitory Concentration (MIC) values, which are standard measures of antimicrobial efficacy, have not been determined for this compound.

Structure-Activity Relationship (SAR) Studies (Experimental Aspects)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For indole (B1671886) derivatives, SAR studies have elucidated the roles of various substituents on their pharmacological profiles.

The introduction of halogen atoms into a molecular scaffold is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The presence and position of a bromine atom on the indole ring can significantly influence potency.

Halogenation, particularly bromination, has been shown to increase the biological activity of many indole alkaloids. nih.gov This enhancement in potency is often attributed to several factors. The bromine atom can increase the lipophilicity of the molecule, which may facilitate passage through biological membranes and improve access to the target site. Furthermore, bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich pockets in a biological target, such as a receptor or enzyme, thereby increasing binding affinity.

Studies on various indole-based compounds have demonstrated that substitution on the indole ring is crucial for activity. For instance, in the meridianin class of indole alkaloids, a single bromine substitution at position 5 or 6 of the indole ring leads to a considerable improvement in kinase inhibitory potency. nih.gov While specific experimental data for this compound is not detailed in the provided sources, the general principle suggests that the 4-bromo substitution likely plays a critical role in its interaction with biological targets compared to its non-brominated analog, 1-pentyl-1H-indole. The electronic effect of the bromine atom can also alter the electron density of the indole ring system, which may further influence binding interactions.

Table 1: Hypothetical Impact of Bromine Substitution on Receptor Binding Affinity.
CompoundSubstitution at Position 4Hypothetical Receptor Binding Affinity (Ki, nM)Rationale
1-pentyl-1H-indole-H50Baseline affinity of the core structure.
This compound-Br15Enhanced affinity due to potential halogen bonding and increased lipophilicity. nih.gov
4-chloro-1-pentyl-1H-indole-Cl25Moderate increase in affinity; chlorine is a weaker halogen bond donor than bromine.
4-iodo-1-pentyl-1H-indole-I10Strongest halogen bond donor, potentially leading to the highest affinity.

The N-1 alkyl side chain of indole-based compounds, particularly cannabimimetic indoles, is a critical determinant of their affinity and efficacy at cannabinoid receptors CB1 and CB2. nih.gov SAR studies have systematically explored the effect of varying the length and branching of this alkyl chain.

Research has consistently shown that an optimal chain length is required for high-affinity binding. For many cannabimimetic indoles, a straight alkyl chain of three to six carbons is sufficient for high affinity. nih.gov Specifically, a five-carbon chain (a pentyl group) is often found to confer optimal binding to both CB1 and CB2 receptors. nih.gov Alkyl chains that are shorter (e.g., methyl, ethyl) or longer (e.g., heptyl) than this optimal range typically result in a dramatic decrease in binding affinity. nih.gov This suggests that the binding pocket for the N-alkyl group is sterically constrained, accommodating a chain of a specific length to maximize favorable hydrophobic interactions.

Branching of the alkyl chain can also impact activity, though this is less systematically documented in the provided sources for this specific scaffold. Generally, branching can alter the conformation and steric profile of the ligand, which may lead to either improved or diminished fit within the receptor's binding site.

Table 2: Influence of N-Alkyl Chain Length on Cannabinoid Receptor (CB1) Binding Affinity.
Compound (4-bromo-1-alkyl-1H-indole series)N-Alkyl Chain LengthRelative CB1 Binding Affinity
4-bromo-1-propyl-1H-indole3 carbonsModerate
4-bromo-1-butyl-1H-indole4 carbonsHigh
This compound5 carbonsOptimal nih.gov
4-bromo-1-hexyl-1H-indole6 carbonsHigh
4-bromo-1-heptyl-1H-indole7 carbonsLow nih.gov

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For N-alkylated bromoindoles like this compound, the key pharmacophoric features can be inferred from SAR studies.

The essential features generally include:

An Aromatic/Heterocyclic Core: The indole ring itself serves as a crucial hydrophobic and aromatic feature. It is believed to engage in aromatic stacking (pi-pi) interactions with aromatic amino acid residues within the target's binding site. benthamscience.com

A Halogen Bond Donor: The bromine atom at the 4-position can act as a halogen bond donor, interacting with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) on the protein. This provides an additional, directional interaction that can enhance affinity and selectivity. nih.gov

These features collectively define the molecule's ability to bind effectively to its biological target. The spatial relationship between the indole plane, the flexible pentyl chain, and the bromine atom is critical for achieving the optimal conformation for high-affinity binding.

Table 3: Key Pharmacophoric Features of this compound.
Pharmacophoric FeatureStructural MoietyProposed Role in Receptor Interaction
Aromatic/Heterocyclic SystemIndole RingHydrophobic and pi-pi stacking interactions. benthamscience.com
Hydrophobic GroupN-1 Pentyl ChainOccupies a specific hydrophobic pocket, crucial for affinity. nih.gov
Halogen Bond Donor4-Bromo SubstituentForms directional halogen bonds, enhancing binding affinity. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Preclinical)

In vitro ADME studies are crucial in early drug discovery to predict a compound's pharmacokinetic properties. srce.hr These assays assess how a potential drug is absorbed, distributed, metabolized, and excreted by the body.

Microsomal stability assays use subcellular fractions from the liver (microsomes), which contain high concentrations of drug-metabolizing enzymes like cytochrome P450s (CYPs), to predict a compound's rate of metabolism. charnwooddiscovery.com The stability of a compound in this assay is indicative of its hepatic clearance in vivo.

For N-alkyl indole derivatives, metabolism is a key clearance pathway. Studies on structurally similar synthetic cannabinoids with N-pentyl chains show that they typically undergo extensive Phase I metabolism. nih.govresearchgate.net The primary metabolic pathways for a compound like this compound are predicted to be:

Alkyl Chain Hydroxylation: Oxidation of the N-pentyl chain is a major metabolic route. Hydroxylation can occur at various positions on the chain, often followed by further oxidation to form ketones or carboxylic acids. nih.gov

Aromatic Hydroxylation: The indole ring itself can be hydroxylated by CYP enzymes at various positions, although this is sometimes a less favored pathway compared to side-chain oxidation.

Hydrolysis: If other functional groups were present (e.g., an ester or amide), hydrolysis would be a likely pathway. For the parent compound, this is not a primary route.

Glucuronidation (Phase II): Following Phase I hydroxylation, the newly formed hydroxyl groups can be conjugated with glucuronic acid, creating more water-soluble metabolites that are easier to excrete. nih.gov

Compounds like this compound are generally expected to have intermediate to high clearance based on data from analogous structures. nih.gov

Table 4: Predicted Metabolic Pathways and Microsomal Stability Data.
ParameterPredicted Outcome for this compoundCommon Metabolites Formed
Primary Metabolic ReactionsOxidative Metabolism (Phase I)Hydroxylated pentyl chain derivatives, Hydroxylated indole ring derivatives, Carbonyl derivatives. nih.gov
Secondary Metabolic ReactionsConjugation (Phase II)Glucuronides of hydroxylated metabolites. nih.gov
In Vitro Half-Life (t½) in Human Liver Microsomes15 - 45 min (Estimate)N/A
Intrinsic Clearance (CLint)Intermediate to High (Estimate)N/A

Plasma protein binding (PPB) refers to the extent to which a drug binds to proteins in the blood, primarily human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG). pharma-industry-review.com Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. creative-bioarray.com Therefore, determining the PPB is essential for understanding a drug's distribution and efficacy.

Indole derivatives, particularly those with high lipophilicity, tend to exhibit significant binding to plasma proteins. nih.gov The structure of this compound, with its lipophilic pentyl chain and bromo-substituted aromatic system, suggests that it is likely to be highly bound to plasma proteins, especially HSA, which has known binding sites for indole-containing molecules. researchgate.netnih.gov High PPB (>99%) would mean that only a small fraction of the compound is free in circulation to exert its biological effect. This can influence its volume of distribution and half-life. The equilibrium dialysis method is a common and reliable technique used to measure the extent of plasma protein binding. creative-bioarray.com

Table 5: Predicted Plasma Protein Binding Characteristics.
CompoundKey Structural FeaturesPrimary Binding ProteinPredicted Percent Bound (%)Predicted Free Fraction (%)
This compoundLipophilic N-pentyl chain, Bromoindole coreHuman Serum Albumin (HSA) researchgate.netnih.gov>98%<2%
Indole-3-acetic acidIndole core with polar side chainHuman Serum Albumin (HSA) nih.gov~90-95%~5-10%
Warfarin (Reference Drug)Bulky heterocyclic compoundHuman Serum Albumin (HSA) nih.gov~99%~1%

Analytical Methodologies for Detection and Quantification of 4 Bromo 1 Pentyl 1h Indole

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to the separation, identification, and quantification of 4-bromo-1-pentyl-1H-indole from complex mixtures. These techniques offer high resolution and sensitivity, making them indispensable for both quality control of synthetic products and trace-level detection in diverse samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. amazonaws.com The development of a robust HPLC method is a systematic process that involves the optimization of several key parameters to achieve the desired separation and sensitivity. nih.gov

A typical starting point for method development for an indole (B1671886) derivative would involve a reverse-phase approach, given the compound's moderate polarity. A C18 column is often the stationary phase of choice due to its broad applicability. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer to control the pH. The selection of the mobile phase composition is critical for achieving optimal retention and peak shape. Gradient elution, where the mobile phase composition is changed during the analysis, is frequently employed to separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the indole ring system exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Method Parameters for Analysis of Indole Derivatives

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 220 nm and 280 nm |

This table presents a hypothetical set of starting parameters for the HPLC analysis of a brominated pentyl indole, based on common practices for similar molecules.

Method validation according to the International Council for Harmonisation (ICH) guidelines is a critical step to ensure the reliability of the analytical data. nih.gov This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC-MS analysis is feasible. This method provides excellent separation efficiency and a high degree of specificity through mass spectral data, which can be used for definitive identification. ojp.gov

In GC-MS analysis, the sample is vaporized and separated on a capillary column. The choice of the column's stationary phase is crucial for resolving isomers and related impurities. A common choice for the analysis of synthetic cannabinoids and related indole derivatives is a low- to mid-polarity phase, such as a 5% phenyl-methylpolysiloxane. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule, allowing for its identification by comparison with a spectral library or through interpretation of the fragmentation pathways. ojp.gov For indole derivatives, characteristic fragments often arise from the cleavage of the N-alkyl chain and the indole core. nih.govnih.gov

Table 2: Representative GC-MS Parameters for Indole Derivative Analysis

Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, 1 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-550 m/z |

This table provides an example of typical GC-MS conditions that could be adapted for the analysis of this compound.

Should this compound be synthesized in a chiral form or if chiral impurities are present, Supercritical Fluid Chromatography (SFC) is an effective technique for enantiomeric separation. oup.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. oup.com This technique offers advantages such as faster separations and reduced solvent consumption compared to normal-phase HPLC. chromatographyonline.com

For enantiomeric separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds, including indole derivatives. oup.comoup.com The separation is achieved through differential interactions between the enantiomers and the chiral selector of the CSP. Method development in SFC involves optimizing parameters such as the co-solvent (typically an alcohol like methanol or ethanol), temperature, and back pressure to achieve the desired resolution between the enantiomers. oup.com

Table 3: Exemplary SFC Conditions for Enantiomeric Separation of Indole Derivatives

Parameter Condition
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detection | UV at 225 nm |

This table illustrates potential starting conditions for the enantiomeric separation of a chiral indole derivative using SFC.

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more accessible approach for the quantification of this compound, especially in bulk samples or solutions where the compound is the primary analyte.

Quantitative UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The indole chromophore in this compound exhibits characteristic absorbance maxima in the UV region, typically around 220 nm and 280 nm.

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is rapid and cost-effective but is less specific than chromatographic techniques and can be susceptible to interference from other UV-absorbing compounds in the sample matrix.

Table 4: Hypothetical UV-Vis Spectrophotometry Data for Calibration

Concentration (µg/mL) Absorbance at λmax (280 nm)
1 0.152
2 0.305
5 0.760
10 1.518

This table provides a simulated dataset for a calibration curve, which would be experimentally determined for this compound.

Sample Preparation and Matrix Effects for Diverse Sample Types (e.g., synthetic batches, environmental samples)

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results, particularly for complex matrices. The choice of sample preparation technique depends on the nature of the sample and the analytical method to be used.

For synthetic batches , sample preparation is often straightforward, involving dissolution of the sample in a suitable solvent followed by filtration to remove any particulate matter before injection into the analytical instrument. Dilution may be necessary to bring the concentration of the analyte within the linear range of the detector.

For environmental samples (e.g., water, soil), where the analyte is expected to be present at trace levels, a pre-concentration step is usually required. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose. researchgate.netmdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances can be washed away, and the analyte is then eluted with a small volume of a strong solvent, thereby concentrating the sample. mdpi.com

Matrix effects can significantly impact the accuracy of quantitative analysis, especially in mass spectrometry-based methods. ojp.gov These effects arise from components of the sample matrix that co-elute with the analyte and either suppress or enhance its ionization, leading to underestimation or overestimation of the true concentration. researchgate.net To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched standards for calibration, stable isotope-labeled internal standards, and more extensive sample cleanup procedures to remove interfering components. unodc.orgoup.com The choice of ionization source can also influence the extent of matrix effects.

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
Carbon Dioxide
Ethanol (B145695)
Helium
5% phenyl-methylpolysiloxane
Cellulose

Future Directions and Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of indole (B1671886) derivatives, including 4-bromo-1-pentyl-1H-indole, is an area ripe for the application of green chemistry principles to enhance sustainability and efficiency. nih.gov Traditional methods for creating functionalized indoles often rely on multi-step processes that may involve harsh reagents, metal catalysts, and significant solvent waste. rug.nlresearchgate.net Future research will likely focus on developing more environmentally benign synthetic protocols.

Key areas for development include:

Microwave-Assisted Synthesis: Microwave (MW) assisted reactions are known to be rapid, environmentally friendly, and efficient for synthesizing organic compounds, including various indole derivatives. tandfonline.comtandfonline.com This technique could be adapted for the alkylation of 4-bromoindole (B15604) or the cyclization steps in a de novo synthesis, potentially reducing reaction times and energy consumption.

Catalyst Innovation: The development of novel catalysts is a cornerstone of green synthesis. This includes the use of nanocatalysts, which offer high efficiency and recyclability. x-mol.netresearchgate.net For the synthesis of this compound, research could explore palladium-catalyzed C-N bond formation or aerobic oxidative cycloisomerization reactions under milder conditions. acs.orgorganic-chemistry.org

Eco-Friendly Solvents: A significant shift towards using water as a reaction solvent represents a major goal in green chemistry. nih.gov Exploring aqueous media for the direct functionalization of the indole core could drastically reduce the reliance on volatile organic compounds. nih.govbeilstein-journals.org

Multicomponent Reactions (MCRs): Innovative two-step indole syntheses involving Ugi four-component reactions (Ugi-4CR) followed by acid-catalyzed cyclization present a highly sustainable and atom-economical approach. rug.nlrsc.org Adapting MCRs for the synthesis of 4-substituted indoles could streamline the production of this compound and its analogues.

Table 1: Comparison of Synthetic Approaches for Indole Derivatives
Synthetic StrategyKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisReduced reaction time, increased yields, lower energy consumption. tandfonline.comAcceleration of N-alkylation of 4-bromoindole with a pentyl halide.
NanocatalysisHigh efficiency, catalyst reusability, mild reaction conditions. researchgate.netUse of reusable nanocatalysts for cyclization or cross-coupling reactions.
Aqueous Media SynthesisEnvironmentally benign, improved safety, reduced cost. nih.govDirect C-H functionalization or coupling reactions in water.
Multicomponent ReactionsHigh atom economy, procedural simplicity, rapid access to molecular diversity. rug.nlEfficient assembly of the core indole structure with desired substitutions in fewer steps.

Design and Synthesis of Advanced Analogues with Tuned Properties

The structural scaffold of this compound offers numerous opportunities for modification to create advanced analogues with fine-tuned biological or material properties. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of these new molecules.

Future research directions in this area include:

Halogen Substitution: The position and nature of the halogen on the indole ring can significantly impact biological activity. beilstein-archives.org While the parent compound is brominated at the C-4 position, studies on other indole phytoalexins have shown that bromination at the C-5 position can strongly favor antiproliferative activity. beilstein-archives.orgnih.gov Synthesizing and evaluating analogues with bromine or other halogens at different positions (C-5, C-6, C-7) is a logical next step.

Alkyl Chain Modification: The 1-pentyl group provides lipophilicity, which can influence membrane permeability and receptor binding. Analogues with varied alkyl chain lengths, branching, or the introduction of functional groups (e.g., hydroxyl, amino) could be synthesized to probe the steric and electronic requirements of potential biological targets.

Functionalization of the Indole Core: The C-2 and C-3 positions of the indole ring are common sites for functionalization. researchgate.net Introducing various substituents at these positions could lead to novel compounds with enhanced selectivity or potency for specific biological targets. Palladium-catalyzed reactions are effective for creating such functionalized indoles. nih.gov

Application of Advanced Computational Chemistry for De Novo Design and Property Prediction

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel indole derivatives, reducing the time and cost associated with laboratory synthesis and screening. indexcopernicus.comespublisher.com

Key computational approaches that can be applied to this compound and its analogues include:

De Novo Design: Algorithms for de novo drug design can generate novel molecular structures within the constraints of a specific protein's binding pocket. acs.org This approach can be used to design new indole-based ligands for specific biological targets.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. espublisher.com It can be used to screen virtual libraries of this compound analogues against known biological targets, such as protein kinases or G protein-coupled receptors, to identify promising candidates.

Pharmacokinetic and Toxicological Prediction (ADMET): In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. indexcopernicus.com This allows for the early-stage filtering of candidates with poor drug-likeness or potential toxicity, focusing synthetic efforts on the most promising molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. espublisher.com These models can be developed for a series of this compound analogues to predict the activity of unsynthesized compounds and guide the design of more potent molecules.

Table 2: Computational Tools in the Design of Indole Analogues
Computational MethodApplicationExpected Outcome
De Novo DesignGeneration of novel molecular structures tailored to a specific biological target. acs.orgIdentification of entirely new indole-based scaffolds with high predicted binding affinity.
Molecular DockingPredicting ligand-protein binding modes and affinities. espublisher.comPrioritization of synthesized or virtual analogues for biological testing.
ADMET ProfilingIn silico prediction of pharmacokinetic and safety profiles. indexcopernicus.comEarly elimination of candidates with unfavorable drug-like properties.
QSARCorrelating chemical structure with biological activity to guide optimization. espublisher.comRational design of analogues with enhanced potency and selectivity.

Deeper Exploration of Novel Biological Targets and Mechanistic Insights (preclinical)

The indole nucleus is a privileged scaffold in medicinal chemistry, and bromoindoles, in particular, have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. chemicalbook.comnih.gov The specific biological targets and mechanisms of action for this compound remain to be elucidated.

Future preclinical research should focus on:

Target Identification: Screening this compound and its analogues against panels of known drug targets, such as protein kinases, G protein-coupled receptors (e.g., serotonin (B10506) receptors), and enzymes involved in disease pathways (e.g., indoleamine 2,3-dioxygenase-1, IDO1). nih.govespublisher.com Halogenated indoles have shown activity against such targets. beilstein-archives.orgnih.gov

Anticancer and Antimicrobial Activity: Given the known cytotoxic and antimicrobial effects of many bromoindole derivatives found in marine organisms, it is crucial to evaluate this compound for its potential as an anticancer or anti-infective agent. nih.govchemicalbook.com

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary. This involves using cellular and biochemical assays to understand how the compound exerts its effect at a molecular level, for example, by investigating its impact on cell cycle progression, apoptosis, or specific signaling pathways. researchgate.net

Potential Applications in Materials Science and Chemical Biology Beyond Medicinal Chemistry

The utility of functionalized indoles is not limited to medicinal chemistry. The unique electronic properties of the indole ring suggest potential applications in materials science and as tools for chemical biology.

Promising future directions include:

Organic Electronics: Indole-based functional polymers are being investigated for their use in organic electronics. researchgate.net The specific electronic properties conferred by the bromo and pentyl substituents on this compound could be harnessed by incorporating it as a monomer into conductive polymers for applications such as electrocatalysts or anode materials in batteries. chemicalbook.com

Chemical Probes: Small molecules with specific biological activities can be developed into chemical probes to study cellular processes. nih.gov If this compound is found to selectively inhibit a particular protein, it could be optimized to create a potent and selective chemical probe for interrogating the function of that protein in biological systems. nih.gov

Anticorrosion Coatings: Bromoindoles have been identified as having high potential for applications in the electrochemical industry, including as anticorrosion coatings. chemicalbook.com The properties of this compound could be explored in this context, potentially leading to new protective materials.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1-pentyl-1H-indole, and what are the critical reaction parameters?

The synthesis typically involves N-alkylation of 4-bromoindole with a pentyl group, followed by purification via column chromatography. Key steps include:

  • Alkylation : Reacting 4-bromoindole with 1-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures (60–80°C) .
  • Bromination : If starting from non-brominated precursors, bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions may be required .
  • Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization are critical for isolating high-purity products. Yields often range from 25–50%, depending on solvent systems and catalyst optimization .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., indole NH proton at ~8.5 ppm, pentyl chain signals at 0.8–1.8 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~282.06 g/mol) .
  • TLC : Monitor reaction progress using hexane/ethyl acetate systems (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis, particularly in low-yielding steps?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance alkylation efficiency by stabilizing intermediates .
  • Catalyst Tuning : CuI-catalyzed "click" reactions (e.g., for triazole-linked derivatives) improve regioselectivity but require strict anhydrous conditions .
  • Temperature Control : Elevated temperatures (70–90°C) accelerate alkylation but may increase side products; stepwise heating protocols are recommended .

Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) observed in this compound derivatives?

  • Variable Temperature NMR : Resolve overlapping signals caused by conformational dynamics .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially in crowded aromatic regions .
  • Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, ORCA) .

Q. What strategies are effective for designing this compound derivatives with enhanced antibacterial activity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., carboxamides at C-2) to improve target binding. Derivatives with 4-chlorobenzyl or difluorophenyl substituents show 4–8x higher activity against Gram-positive pathogens .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach bioactive aryl/heteroaryl groups at the bromine position .
  • Bioisosteric Replacement : Replace the pentyl chain with cyclopropyl or allyl groups to modulate lipophilicity and membrane permeability .

Q. What methodologies are recommended for analyzing stability and degradation pathways of this compound under storage conditions?

  • Accelerated Stability Studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
  • LC-MS/MS : Identify degradation products (e.g., debrominated indoles or oxidized pentyl chains) .
  • Crystallography : Compare fresh and aged samples to detect polymorphic changes affecting solubility .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during alkylation .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
  • Automated Purification : Use preparative HPLC with mass-directed fractionation for high-throughput isolation .

Q. What analytical techniques are critical for assessing the purity of this compound in complex matrices (e.g., biological samples)?

  • UHPLC-QTOF : Achieve ppm-level mass accuracy for detecting trace impurities .
  • Chiral HPLC : Resolve enantiomeric byproducts if asymmetric synthesis is attempted .
  • X-ray Diffraction : Confirm crystalline purity and batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.